molecular formula C8H3Cl3F2O2 B1411269 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride CAS No. 1807184-51-5

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411269
CAS No.: 1807184-51-5
M. Wt: 275.5 g/mol
InChI Key: ODOSCZIKGBTXAG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzene ring, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,6-dichloro-3-(difluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

2,6-Dichloro-3-(difluoromethoxy)benzoic acid+SOCl22,6-Dichloro-3-(difluoromethoxy)benzoyl chloride+SO2+HCl\text{2,6-Dichloro-3-(difluoromethoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,6-Dichloro-3-(difluoromethoxy)benzoic acid+SOCl2​→2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,6-dichloro-3-(difluoromethoxy)benzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    2,6-Dichloro-3-(difluoromethoxy)benzoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use

Biological Activity

2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound classified as a benzoyl chloride, characterized by its unique structure featuring two chlorine atoms and a difluoromethoxy group. Its molecular formula is CHClF₂O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : CHClF₂O
  • Molecular Weight : Approximately 195.0 g/mol

Structural Features :

  • Chlorine Substituents : Positioned at the 2 and 6 positions on the benzene ring.
  • Difluoromethoxy Group : Located at the 3 position, enhancing its electrophilic character.

The biological activity of this compound is primarily attributed to its reactivity with biological molecules. The compound acts as an electrophile, allowing it to interact with nucleophiles such as enzymes and receptors. This interaction can lead to inhibition or modification of various biological pathways, which is significant for drug development.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for various metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in disease processes.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities. Here are some findings from recent studies:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
  • Pharmacodynamics : The compound's interactions with cellular targets suggest it may influence pharmacodynamic properties relevant to drug design.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2,6-Dichlorobenzoyl ChlorideCHClOLacks difluoromethoxy group; simpler structure
2,4-Dichloro-3-(difluoromethoxy)benzoyl ChlorideCHClF₂ODifferent chlorine positioning; similar functional groups
3,6-Dichloro-2-(difluoromethoxy)benzyl ChlorideCHClF₂OBenzyl instead of benzoyl; different reactivity

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

  • Study on Anticancer Properties :
    • A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
  • Enzyme Interaction Studies :
    • Research focusing on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation.

Properties

IUPAC Name

2,6-dichloro-3-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)6(10)5(3)7(11)14/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOSCZIKGBTXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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